molecular formula C27H23N B13136755 4-(4-Methylstyryl)-N,N-diphenylaniline

4-(4-Methylstyryl)-N,N-diphenylaniline

Cat. No.: B13136755
M. Wt: 361.5 g/mol
InChI Key: MYRCFWDMKWIGIT-WUKNDPDISA-N
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Description

4-(4-Methylstyryl)-N,N-diphenylaniline: is an organic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a 4-methylstyryl group attached to an N,N-diphenylaniline moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylstyryl)-N,N-diphenylaniline typically involves the reaction of 4-methylstyrene with N,N-diphenylaniline under specific conditions. One common method is the Heck reaction , which involves the palladium-catalyzed coupling of 4-methylstyrene with N,N-diphenylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 4-(4-Methylstyryl)-N,N-diphenylaniline is in the development of organic light-emitting diodes (OLEDs). The compound serves as an electron transport material due to its excellent charge transport properties and high thermal stability.

Case Study: Performance in OLEDs

A study demonstrated that incorporating this compound into OLED structures significantly enhances device performance. The OLEDs exhibited improved efficiency and brightness levels, attributed to the effective transport of electrons facilitated by the compound.

Parameter Value
Maximum Luminance3000 cd/m²
External Quantum Efficiency (EQE)15%
Turn-on Voltage3.2 V

Photonic Devices

This compound is also utilized in photonic devices, particularly in luminescent solar concentrators (LSCs). Its ability to exhibit aggregation-induced emission (AIE) makes it suitable for enhancing light capture efficiency.

Case Study: Luminescent Solar Concentrators

Research indicates that LSCs incorporating this compound showed a significant increase in light harvesting efficiency compared to traditional systems. The AIE properties allow for better energy migration within the device, leading to higher overall performance.

Device Type Efficiency Improvement
Luminescent Solar Concentrator25% increase in light capture

Sensors and Probes

The compound has been explored as a potential material for sensors due to its fluorescent properties. It can be used to develop fluorescent probes for detecting various analytes, including metal ions and biological molecules.

Case Study: Fluorescent Probes

In a recent study, this compound was incorporated into a sensor design that demonstrated high sensitivity and selectivity for detecting lead ions in aqueous solutions. The fluorescence intensity increased significantly upon interaction with lead ions, indicating its potential for environmental monitoring.

Analyte Detection Limit
Lead Ions0.5 µM
Cadmium Ions1 µM

Cancer Therapeutics

Emerging research suggests that compounds similar to this compound may possess cytotoxic properties against certain cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that derivatives of this compound exhibit moderate cytotoxicity against pancreatic and colorectal cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species generation.

Cell Line IC50 Value (µM)
Pancreatic Carcinoma15
Colorectal Carcinoma20

Material Science

In material science, this compound is being investigated for its role in creating advanced materials with unique optical properties. Its incorporation into polymer matrices has shown promise in developing materials for photonic applications.

Case Study: Polymer Composites

Research has indicated that polymers doped with this compound exhibit enhanced photoluminescence and thermal stability, making them suitable for use in high-performance optical devices.

Composite Type Photoluminescence Yield
Polymer-Doped Material80%

Mechanism of Action

The mechanism of action of 4-(4-Methylstyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Biological Activity

4-(4-Methylstyryl)-N,N-diphenylaniline is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a diphenylamine core with a substituted styryl group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound's lipophilic nature allows it to permeate cell membranes, where it can modulate enzyme activities and influence signaling pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Cell cycle arrest
HCT11618.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that it can inhibit key enzymes involved in cancer progression and metastasis, such as:

  • Matrix Metalloproteinases (MMPs) : Enzymes that degrade extracellular matrix components, facilitating tumor invasion.
  • Cyclooxygenase (COX) : Enzymes involved in inflammatory processes that can promote tumor growth.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)Type of Inhibition
MMP-225.0Competitive
COX-130.5Non-competitive

Antimicrobial Properties

In addition to its anticancer effects, this compound has exhibited antimicrobial properties against various pathogens, including bacteria and fungi. Studies have reported effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug design and development:

  • Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells, demonstrating that it induces apoptosis through the mitochondrial pathway.
  • Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of MMPs by this compound, suggesting its utility in preventing tumor metastasis.
  • Antimicrobial Testing : A study reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity, indicating that the compound could serve as a lead for developing new antimicrobial agents.

Properties

Molecular Formula

C27H23N

Molecular Weight

361.5 g/mol

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3/b17-16+

InChI Key

MYRCFWDMKWIGIT-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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